2-Ethenylnaphthalen-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-ethenylnaphthalen-1-amine |
InChI |
InChI=1S/C12H11N/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8H,1,13H2 |
InChI Key |
XTMBVZMVERZRJU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Contextualization of Naphthalene Fused Aromatic Amine Systems in Chemical Research
Naphthalene-fused aromatic amine systems are a cornerstone of modern chemical research, valued for their distinct electronic and structural characteristics. These compounds are built upon a naphthalene (B1677914) core, a simple polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, and feature a nitrogen-containing amine group. britannica.comwikipedia.orguomustansiriyah.edu.iq This combination of an electron-rich aromatic system with an electron-donating amine group makes them highly significant as intermediates and functional units in a variety of applications. britannica.com
In the realm of materials science, naphthylamines are integral to the synthesis of dyes and pigments. britannica.com Their conjugated structure is also leveraged in the development of organic semiconductors and components for organic light-emitting diodes (OLEDs). The rigid, planar nature of the naphthalene unit facilitates orderly molecular packing, which is crucial for efficient charge transport in electronic devices. Furthermore, the amine functionality provides a reactive handle for chemists to build more complex molecules, making them versatile building blocks in organic synthesis. vpscience.org
Importance of Ethenyl Functionality in Organic Synthesis and Polymer Chemistry
The ethenyl group, commonly known as a vinyl group, is a functional group with the formula -CH=CH₂. wikipedia.org Its defining feature is a carbon-carbon double bond, which serves as a site of high reactivity, making it exceptionally important in both organic synthesis and polymer chemistry. wikipedia.orgontosight.ai This reactivity allows molecules containing an ethenyl group to undergo a wide range of chemical transformations.
In the field of polymer chemistry, the ethenyl group is the fundamental unit for one of the most common forms of polymerization. Monomers containing this group can link together, often through radical-initiated or catalyzed reactions, to form long-chain vinyl polymers. wikipedia.org This class of polymers includes widely used plastics such as polyvinyl chloride (PVC) and polystyrene. The properties of the resulting polymer can be tailored by the nature of the molecule to which the ethenyl group is attached. ontosight.aiontosight.ai
Beyond polymerization, the ethenyl group is a key player in numerous powerful carbon-carbon bond-forming reactions that are central to modern organic synthesis. These include cross-coupling reactions like the Heck reaction, which allow for the efficient construction of complex molecular frameworks. wikipedia.org
Overview of Current Research Landscape Pertaining to Conjugated Aromatic Amines
The current research landscape for conjugated aromatic amines is a dynamic and rapidly evolving field, driven by the quest for new functional materials with precisely controlled electronic and optical properties. researchgate.netacs.org These molecules, where the amine's nitrogen atom is connected to an aromatic ring, possess a delocalized π-electron system that is sensitive to its electronic environment. fiveable.me This property is at the heart of their utility.
A major area of investigation is their use as fluorescent sensors. acs.orgnih.govrsc.org Researchers are designing conjugated aromatic amines that can detect specific analytes, such as pollutants or biologically important molecules, by exhibiting a change in their fluorescence—either turning "on" or "off"—in the presence of the target. rsc.org The selectivity of these sensors can be fine-tuned through chemical design. acs.orgnih.gov
In materials science, significant effort is dedicated to creating novel organic semiconductors. core.ac.uk Conjugated aromatic amines are being explored as components in advanced materials like covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage, catalysis, and semiconductor technology. core.ac.uk The synthesis of new π-conjugated molecules through methods like the oxidation of aromatic amines continues to be an active area, yielding functional dyes and complex molecular architectures. researchgate.net
Rationale for Comprehensive Investigation into 2 Ethenylnaphthalen 1 Amine
A thorough investigation into 2-ethenylnaphthalen-1-amine is justified by its unique molecular structure, which combines the key features of the aforementioned systems. This single molecule integrates a naphthalene-fused aromatic amine with a reactive ethenyl group. sorbonne-universite.frthieme-connect.comhoffmanchemicals.com This specific arrangement of functional groups makes it a highly promising, yet under-explored, chemical entity.
The compound serves as a bifunctional building block. The naphthalene-amine portion provides the core electronic and photophysical properties inherent to that class of compounds, while the ethenyl group provides a site for polymerization or further synthetic modification. chemicalbook.com The potential exists to create novel poly(2-vinylnaphthalene) derivatives with integrated amine functionality, which could lead to new polymers with interesting charge-transport or light-emitting properties. chemicalbook.comresearchgate.net Such polymers could be tailored for applications as photoactive materials or specialized plastics. chemicalbook.com
Furthermore, this compound can act as a versatile intermediate in the synthesis of more elaborate naphthalene-based structures. The ethenyl group can be transformed into a variety of other functional groups, allowing chemists to build upon the naphthalene-amine scaffold. A comprehensive study of its properties and reactivity would provide valuable data for the rational design of new functional materials, bridging the gap between fundamental organic synthesis and applied materials science.
Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 1-Amino-2-vinylnaphthalene |
| CAS Number | 944239-91-2 |
| Molecular Formula | C₁₂H₁₁N |
An in-depth exploration of the synthetic pathways leading to this compound and its structurally related analogs reveals a variety of sophisticated chemical strategies. The construction of this molecule necessitates the formation of both a vinyl-substituted naphthalene (B1677914) core and the introduction of an amine functionality. These transformations can be approached through several distinct and powerful methodologies in organic synthesis.
Theoretical and Computational Investigations of 2 Ethenylnaphthalen 1 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. google.comirjweb.com DFT methods calculate the total energy of a system based on its electron density, providing a wide range of chemical and physical properties. researchgate.net A typical DFT study on 2-Ethenylnaphthalen-1-amine would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately describe the electronic distribution and energy of the molecule. irjweb.com
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. jeires.comrsc.org This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. rsc.org For this compound, key parameters such as bond lengths, bond angles, and dihedral (torsion) angles would be calculated.
Conformational analysis is particularly important for this molecule due to the rotational freedom of the ethenyl (vinyl) and amine (-NH2) groups relative to the naphthalene (B1677914) ring. acs.orgresearchgate.net This analysis involves identifying different stable conformers (rotamers) and calculating their relative energies to find the global minimum energy structure. ethz.chresearchgate.net The orientation of the vinyl group (whether it is planar with the naphthalene ring) and the pyramidalization and orientation of the amine group significantly influence the molecule's electronic properties and reactivity.
Table 5.1.1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Lengths (Å) | C1-N | 1.380 |
| C2-C(vinyl) | 1.485 | |
| C(vinyl)-C(vinyl) | 1.335 | |
| Bond Angles (º) | C2-C1-N | 121.5 |
| C1-C2-C(vinyl) | 122.0 |
| Dihedral Angle (º) | C3-C2-C(vinyl)-C(vinyl) | 0.5 or 179.5 |
The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netacs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. dergipark.org.trirjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich naphthalene ring and the amine group, while the LUMO would be distributed over the π-conjugated system, including the vinyl group.
Table 5.1.2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.
| Parameter | Hypothetical Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.50 |
| LUMO Energy (ELUMO) | -1.25 |
| Energy Gap (ΔE) | 4.25 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. smu.edulibretexts.org It is used to predict how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. dergipark.org.tr The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the amine group and across the π-system of the naphthalene and vinyl groups, highlighting these as nucleophilic centers. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating their acidic character. nih.govrsc.org
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. acs.orgcivilica.com By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the normal modes of vibration. researchgate.netaps.org Comparing the calculated spectrum with an experimental one is a powerful method for confirming the structure of a synthesized compound. rsc.orgarxiv.org For this compound, key vibrational modes would include the N-H stretching of the amine group, C=C stretching of the vinyl group and aromatic ring, and various C-H bending modes. Anharmonic calculations can provide even more accurate frequencies, accounting for effects like Fermi resonance. rsc.orgarxiv.org
Table 5.1.4: Hypothetical Key Vibrational Frequencies for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |
|---|---|---|
| N-H Symmetric Stretch | Amine | 3400 |
| N-H Asymmetric Stretch | Amine | 3490 |
| Aromatic C-H Stretch | Naphthalene | 3050-3100 |
| Vinyl C=C Stretch | Ethenyl | 1630 |
| Aromatic C=C Stretch | Naphthalene | 1500-1600 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction mechanisms. smu.edu For this compound, one could model reactions such as electrophilic addition to the vinyl group or alkylation of the amine group. irjweb.comnih.gov This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a first-order saddle point on the potential energy surface. rsc.orgyoutube.com By calculating the energy barrier (the difference in energy between the reactants and the transition state), one can predict the feasibility and rate of a reaction. arxiv.org For example, modeling the reaction with an electrophile would clarify whether attack occurs at the amine nitrogen, the vinyl group, or the naphthalene ring, and which pathway is energetically most favorable. mdpi.comacs.org
Solvation Effects and Intermolecular Interactions through Computational Models
Reactions are typically run in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects. youtube.com Implicit solvation models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific interactions like hydrogen bonding, albeit at a higher computational cost. irjweb.com For this compound, modeling would show how polar solvents stabilize charge separation and influence the energy of conformers and transition states. Furthermore, intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the π-system of another, could be studied to understand aggregation and solid-state packing. uio.nonih.gov
Prediction of Spectroscopic Parameters
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely employed to calculate the parameters associated with various spectroscopic techniques, including vibrational (Infrared), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectroscopy. researchgate.netarxiv.org These computational predictions can elucidate structure-property relationships and confirm spectral assignments.
Vibrational Spectroscopy (Infrared) Predictions
Computational methods can accurately predict the infrared (IR) spectrum of a molecule by calculating its normal modes of vibration. arxiv.org DFT calculations, often using functionals like B3LYP, are employed to determine the vibrational frequencies and their corresponding IR intensities. researchgate.net For this compound, key vibrational modes are associated with the amine group (N-H stretches), the ethenyl group (C=C and C-H stretches), and the naphthalene core (aromatic C-H and C=C stretches).
Primary aromatic amines typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. libretexts.org The C-N stretching absorption for aromatic amines is generally found in the 1200 to 1350 cm⁻¹ region. libretexts.org Additionally, strong in-plane NH₂ scissoring absorptions are expected between 1550 and 1650 cm⁻¹. libretexts.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound The following data is illustrative and based on typical DFT calculation results for similar structures.
<
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3495 | Medium | Asymmetric N-H Stretch |
| 3405 | Medium | Symmetric N-H Stretch |
| 3060 | Weak | Aromatic C-H Stretch |
| 3020 | Weak | Vinyl C-H Stretch |
| 1630 | Strong | NH₂ Scissoring (Bending) |
| 1610 | Medium | Vinyl C=C Stretch |
| 1580 | Strong | Aromatic C=C Ring Stretch |
| 1285 | Strong | Aromatic C-N Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions
The prediction of NMR chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The accuracy of these predictions is sensitive to the chosen functional, basis set, and the computational model used to simulate solvent effects. mdpi.com Comparing computed chemical shifts with experimental data can be crucial for confirming molecular structures. researchgate.net
For this compound, distinct signals are expected for the protons and carbons of the naphthalene ring, the ethenyl substituent, and the amine group. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of both the amino and ethenyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound The following data is illustrative and based on typical GIAO-DFT calculation results.
<
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthalene Ring Protons | 7.10 - 8.00 |
| Ethenyl Protons (-CH=CH₂) | 5.30 - 6.90 |
| Amine Protons (-NH₂) | 4.50 |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound The following data is illustrative and based on typical GIAO-DFT calculation results.
<
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthalene C-NH₂ | 145.0 |
| Naphthalene C-CH=CH₂ | 135.5 |
| Naphthalene Ring Carbons | 110.0 - 134.0 |
| Ethenyl Carbon (-CH=) | 136.0 |
| Ethenyl Carbon (=CH₂) | 115.0 |
Electronic Spectroscopy (UV-Visible) Predictions
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations yield the vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the extended conjugated system formed by the naphthalene ring and the ethenyl group. The presence of the amino group, with its lone pair of electrons, acts as an auxochrome, which typically causes a bathochromic (red) shift to longer wavelengths compared to the parent vinylnaphthalene chromophore. libretexts.org
Table 4: Predicted UV-Visible Absorption Maxima for this compound The following data is illustrative and based on typical TD-DFT calculation results.
<
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Electronic Transition |
|---|---|---|
| 345 | 0.25 | HOMO → LUMO |
| 290 | 0.60 | HOMO-1 → LUMO |
| 250 | 0.45 | HOMO → LUMO+1 |
Polymerization Science and Materials Applications of 2 Ethenylnaphthalen 1 Amine and Its Derivatives
Homopolymerization Studies of 2-Ethenylnaphthalen-1-amine
No dedicated studies on the homopolymerization of this compound were identified in the available literature. However, research on the structurally similar monomer, 2-vinylnaphthalene (B1218179) (which lacks the amino group), shows it can undergo polymerization through various mechanisms. For instance, living anionic polymerization of 2-vinylnaphthalene has been successfully carried out using initiators like n-butyllithium in solvents such as 1,2,3,4-tetrahydronaphthalene, yielding well-defined polymers. sci-hub.se The rate and success of such polymerizations are highly dependent on the stability and nucleophilicity of the propagating species. sci-hub.se
Additionally, radical polymerization of vinylnaphthalene derivatives is also a known method. nsf.gov The presence of an amine group on the naphthalene (B1677914) ring in this compound would be expected to significantly influence its polymerization kinetics compared to 2-vinylnaphthalene. The amine group could potentially interfere with certain catalytic systems or alter the electronic properties of the vinyl group, thereby affecting its reactivity.
Copolymerization with Various Monomers
While specific studies on the copolymerization of this compound are not available, the copolymerization of related vinyl aromatic monomers is a well-established field used to tailor polymer properties. rsc.org
Synthesis of Alternating Copolymers
The synthesis of alternating copolymers typically involves monomers with significantly different electronic properties. sci-hub.sechemrxiv.orgresearchgate.net One monomer acts as an electron donor and the other as an electron acceptor, promoting a regular A-B-A-B sequence along the polymer chain. chemrxiv.orgresearchgate.net Given the presence of the electron-donating amine group, it is plausible that this compound could be copolymerized with electron-accepting monomers to form alternating structures. The success of such a synthesis would depend on the reactivity ratios of the comonomers under specific polymerization conditions. illinois.edu
Grafting and Block Copolymerization Strategies
Graft and block copolymers are synthesized to combine the distinct properties of different polymer chains into a single material. cmu.eduacs.org These strategies include "grafting-from," "grafting-to," and "grafting-through" methods. libretexts.orgrsc.org
Block Copolymers: The synthesis of block copolymers involving vinylnaphthalene has been reported. For example, block copolymers of poly(sodium styrenesulfonate) and poly(vinylnaphthalene) have been created using nitroxide-mediated free radical polymerization. google.com.na A block copolymer of 2-vinylnaphthalene and ((N,N-dimethylamino)methyl)styrene has also been synthesized, demonstrating that amine-containing styrenic monomers can be incorporated into such structures. nih.gov Theoretically, a living polymerization of this compound, if established, could be used to create block copolymers by sequentially adding another monomer.
Graft Copolymers: Graft copolymers involve attaching polymer chains as side branches to a main polymer backbone. libretexts.org This can be achieved by creating active sites on a pre-existing polymer backbone from which the new monomer, such as this compound, could be polymerized.
Development of Polymer Networks and Crosslinked Materials
Polymer networks are formed by creating cross-links between polymer chains, which can be either chemical (covalent bonds) or physical (ionic or hydrogen bonds). rsc.orgbiosynth.com This process, often called curing or vulcanization, transforms polymers into more rigid and thermally stable materials. rsc.orgbiosynth.com
The primary amine group on this compound provides a reactive site for crosslinking. Polymers or copolymers containing this monomer could be crosslinked using various bifunctional reagents that react with amines, such as aldehydes (like glutaraldehyde) or epoxides. esf.edu The degree of crosslinking can be controlled to tailor the mechanical properties of the final material. google.com For instance, in other amine-containing polymer systems, decreasing the crosslinking density has been shown to enhance certain properties like neutralization capacity. google.com
Functional Polymers from this compound
The amine and naphthalene functionalities make polymers of this compound inherently functional. The aromatic naphthalene group suggests potential for optical and electronic applications, while the reactive amine group allows for further chemical modifications. google.com.na
Application in Optoelectronic Materials
Polymers containing naphthalene and other fused aromatic rings are often investigated for their optoelectronic properties due to their π-conjugated systems. Poly(2-vinylnaphthalene), for example, exhibits fluorescence and has been studied for its photochemical properties. The incorporation of an amine group, a known electron-donating moiety, into the naphthalene ring would likely alter the electronic band structure and photophysical properties of the resulting polymer. Amine-based materials are frequently used in organic light-emitting diodes (OLEDs) and other optoelectronic devices as hole-transporting or emissive layers. Therefore, polymers derived from this compound are hypothetically promising candidates for such applications, although specific research is needed to confirm their properties.
Advanced Composite Materials
Initial research indicates a significant gap in publicly available scientific literature and patents specifically detailing the application of this compound or its derivatives in the formulation of advanced composite materials. While the broader field of composite materials is extensively documented, with numerous studies on various polymer matrices and reinforcing agents, the role of this particular compound is not well-established in the searched databases.
Advanced composite materials are engineered systems comprising a matrix material and a reinforcing material. The matrix, typically a polymer, binds the reinforcement, which provides strength and stiffness. The properties of the final composite are determined by the characteristics of its constituent materials and their interfacial interactions.
The amine and ethenyl (vinyl) functional groups present in this compound suggest its potential as a monomer for polymerization or as a modifying agent in polymer systems. The naphthalene moiety could, in theory, contribute to enhanced thermal stability and modified mechanical properties in a resulting polymer matrix.
However, without specific research findings, any discussion on its effect on the mechanical properties—such as tensile strength, flexural modulus, and impact resistance—or thermal characteristics like glass transition temperature and thermal degradation, would be purely speculative. The creation of detailed data tables, as requested, is not feasible due to the absence of experimental data in the public domain regarding the use of this compound in advanced composites.
Further research and development would be necessary to explore the synthesis of polymers from this compound and to characterize their performance when used as a matrix or an additive in advanced composite materials. Such studies would need to generate empirical data to understand its potential benefits and limitations in this application area.
Synthetic Research on Derivatives and Analogues of 2 Ethenylnaphthalen 1 Amine
Synthesis of N-Substituted 2-Ethenylnaphthalen-1-amine Derivatives
The modification of the amino group in this compound is a primary strategy for creating a diverse library of derivatives. Standard organic transformations such as N-alkylation, N-arylation, and N-acylation are employed to achieve this.
N-Alkylation: Reductive amination is a prominent method for the N-alkylation of primary amines like this compound. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganicchemistrytutor.com The choice of reducing agent can be crucial for selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com For instance, reacting this compound with a simple aldehyde like formaldehyde (B43269) in the presence of a suitable reducing agent would yield the N-methyl derivative. The use of more complex aldehydes or ketones allows for the introduction of a wide variety of alkyl substituents.
Another approach to N-alkylation involves the direct reaction of the amine with alkyl halides. However, this method can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, methods utilizing metal catalysts or specific bases like cesium hydroxide (B78521) have been developed to achieve selective mono-N-alkylation. organic-chemistry.org
N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds between aryl halides or triflates and amines. organic-chemistry.orgrsc.org Similarly, the Chan-Lam coupling reaction utilizes a copper catalyst to facilitate the N-arylation of amines with arylboronic acids, offering a complementary method. organic-chemistry.orgbeilstein-journals.org These reactions allow for the synthesis of a broad range of N-aryl derivatives of this compound.
N-Acylation: The synthesis of N-acyl derivatives, or amides, of this compound is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. arkat-usa.org This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. More recently, enzymatic methods using acyltransferases have emerged as a green alternative for N-acylation, offering high chemoselectivity under mild, aqueous conditions. nih.govunimi.itfrontiersin.orgnih.gov For example, an acyltransferase from Mycobacterium smegmatis has been shown to be effective in the N-acylation of various amines. unimi.it
| Substitution Type | General Reaction | Reagents and Conditions | Example Product Structure |
|---|---|---|---|
| N-Alkylation (Reductive Amination) | Amine + Aldehyde/Ketone | NaBH₃CN or NaBH(OAc)₃, mild acid | N-Alkyl-2-ethenylnaphthalen-1-amine |
| N-Arylation (Buchwald-Hartwig) | Amine + Aryl Halide | Pd catalyst, ligand, base | N-Aryl-2-ethenylnaphthalen-1-amine |
| N-Acylation | Amine + Acyl Chloride | Base (e.g., pyridine) | N-Acyl-2-ethenylnaphthalen-1-amine |
Modifications on the Naphthalene (B1677914) Ring System (e.g., Halogenation, Nitration, Sulfonation)
Electrophilic aromatic substitution reactions on the naphthalene ring of this compound allow for the introduction of various functional groups, which can significantly alter the electronic properties of the molecule. The regioselectivity of these reactions is governed by the directing effects of the existing amino (-NH₂) and ethenyl (-CH=CH₂) substituents. The amino group is a strong activating, ortho-, para-directing group, while the ethenyl group is a weakly activating, ortho-, para-directing group.
Halogenation: The introduction of a halogen atom (Cl, Br, I) onto the naphthalene ring can be achieved using various halogenating agents. mdpi.com For example, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst. chim.it Given the strong activating nature of the amino group, halogenation is expected to occur preferentially at the positions ortho and para to the amine. In the case of this compound, the C4 position is the most likely site of initial electrophilic attack due to the strong directing effect of the amino group at C1.
Nitration: Nitration of the naphthalene ring is typically performed using a mixture of concentrated nitric acid and sulfuric acid. google.comscribd.com The nitro group is a strong deactivating, meta-directing group. For this compound, nitration is also expected to be directed by the powerful amino group to the C4 position. The introduction of a nitro group can serve as a handle for further synthetic transformations, such as reduction to another amino group.
Sulfonation: Sulfonation of aromatic amines can be achieved by heating the amine with concentrated sulfuric acid. google.comchemithon.com This reaction is reversible and the position of the sulfonic acid group can be influenced by the reaction temperature. In the case of this compound, sulfonation would likely occur at the C4 position, para to the amino group, to yield 1-amino-2-ethenylnaphthalene-4-sulfonic acid.
| Modification | Typical Reagents | Predicted Major Product |
|---|---|---|
| Halogenation (e.g., Bromination) | Br₂, Lewis acid or NBS | 4-Bromo-2-ethenylnaphthalen-1-amine |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-ethenylnaphthalen-1-amine |
| Sulfonation | Conc. H₂SO₄, heat | 1-Amino-2-ethenylnaphthalene-4-sulfonic acid |
Synthesis of Ethenylnaphthalene Isomers with Amine Functionality at Different Positions
The synthesis of constitutional isomers of this compound, where the amino and ethenyl groups are located at different positions on the naphthalene ring, allows for a systematic investigation of structure-property relationships. These isomers can be prepared through multi-step synthetic sequences starting from appropriately substituted naphthalene precursors.
A common strategy involves starting with a di-substituted naphthalene, such as a bromo-nitronaphthalene, and then sequentially introducing the ethenyl and amino functionalities. For example, to synthesize 1-ethenylnaphthalen-2-amine, one could start with 2-bromo-1-nitronaphthalene. The ethenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with vinylboronic acid or a Stille coupling with vinyltributyltin. Subsequent reduction of the nitro group, for instance, by catalytic hydrogenation or using a metal in acid, would yield the desired 1-ethenylnaphthalen-2-amine. By selecting different starting bromo-nitronaphthalenes, a variety of ethenylnaphthalene amine isomers can be accessed.
| Target Isomer | Plausible Starting Material | Key Synthetic Steps |
|---|---|---|
| 1-Ethenylnaphthalen-2-amine | 2-Bromo-1-nitronaphthalene | 1. Pd-catalyzed vinylation (e.g., Suzuki coupling) 2. Reduction of nitro group |
| 2-Ethenylnaphthalen-6-amine | 6-Bromo-2-nitronaphthalene | 1. Pd-catalyzed vinylation 2. Reduction of nitro group |
| 3-Ethenylnaphthalen-2-amine | 2-Bromo-3-nitronaphthalene | 1. Pd-catalyzed vinylation 2. Reduction of nitro group |
Exploration of Naphthalene-Fused Heterocyclic Amines with Ethenyl Moieties
Fusing a heterocyclic ring system onto the naphthalene core of this compound leads to the formation of novel, extended polycyclic aromatic compounds. These naphthalene-fused heterocyclic amines with ethenyl moieties can be synthesized through various cyclization strategies.
Ethenyl-Substituted Benzoquinolines: Benzo[h]quinolines are a class of compounds where a pyridine (B92270) ring is fused to a naphthalene skeleton. The Doebner-Miller reaction and the Friedländer synthesis are classical methods for constructing the quinoline (B57606) ring system. researchgate.net Starting with this compound, a Friedländer-type condensation with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of an acid or base catalyst, would lead to the formation of an ethenyl-substituted benzo[h]quinoline. mdpi.comasianpubs.org This approach allows for the introduction of additional substituents on the newly formed pyridine ring based on the choice of the dicarbonyl component.
Ethenyl-Substituted Naphthoimidazoles: Naphthoimidazoles are another class of fused heterocycles that can be derived from naphthalene precursors. The synthesis of an ethenyl-naphthoimidazole would typically require a 1,2-diaminonaphthalene (B43638) derivative. Starting from this compound, the introduction of a second amino group at the C2 position would be challenging due to the existing substitution pattern. A more viable route would involve starting with a suitable diaminonaphthalene, introducing the ethenyl group via a selective cross-coupling reaction, and then cyclizing with a carboxylic acid or its derivative to form the imidazole (B134444) ring. For instance, reaction of an ethenyl-naphthalene-1,2-diamine with an aldehyde followed by oxidative cyclization can yield the corresponding ethenyl-naphtho[1,2-d]imidazole.
| Heterocyclic System | Synthetic Strategy | Precursor from this compound or Analogue | Example Fused Heterocycle |
|---|---|---|---|
| Benzo[h]quinoline | Friedländer Annulation | This compound | Ethenyl-benzo[h]quinoline derivative |
| Naphtho[1,2-d]imidazole | Condensation with Aldehyde/Carboxylic Acid | Ethenyl-naphthalene-1,2-diamine | Ethenyl-naphtho[1,2-d]imidazole derivative |
Future Research Directions and Emerging Methodologies for 2 Ethenylnaphthalen 1 Amine
Development of Sustainable Synthetic Routes
The future synthesis of 2-ethenylnaphthalen-1-amine will increasingly prioritize green chemistry principles to minimize environmental impact and enhance safety. sigmaaldrich.com Traditional multi-step syntheses often generate significant waste and utilize hazardous reagents. scienceinschool.org Sustainable approaches aim to improve atom economy, reduce the number of synthetic steps, and utilize renewable resources and safer solvents. scienceinschool.orgrsc.org
Key research efforts in this area could focus on:
Catalytic C-H Amination: Direct amination of 2-vinylnaphthalene (B1218179) would be an ideal atom-economical route. Research into transition-metal catalysts (e.g., based on palladium, copper, or iron) could enable the direct introduction of an amino group onto the naphthalene (B1677914) ring, avoiding the traditional nitration-then-reduction sequence.
Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign pathway for amine synthesis. mdpi.com An ω-transaminase could potentially convert a corresponding ketone precursor into this compound with high enantiopurity if a chiral version is desired. mdpi.com
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO2, or deep eutectic solvents (DESs) is crucial. scienceinschool.orgmdpi.com DESs, in particular, have shown promise in metal-catalyzed amination reactions by enhancing catalyst stability and substrate solubility. mdpi.com
Waste Valorization: Investigating starting materials derived from renewable feedstocks, such as lignin, could provide a sustainable entry point to the naphthalene scaffold, aligning with the principles of a circular economy. rsc.org
A comparative analysis using green chemistry metrics like the E-Factor (mass of waste per mass of product) highlights the potential benefits of these modern approaches. wiley-vch.degcande.org
Table 1: Comparison of Hypothetical Synthetic Routes to this compound
| Metric | Traditional Route (e.g., Nitration/Reduction) | Proposed Green Route (e.g., Direct Catalytic Amination) |
|---|---|---|
| Starting Materials | 2-Vinylnaphthalene, Nitric Acid, Sulfuric Acid, Metal Reductant (e.g., Sn/HCl) | 2-Vinylnaphthalene, Ammonia Source (e.g., NH3), Catalyst |
| Key Steps | Nitration, Reduction | Single Catalytic C-H Amination |
| Solvents | Concentrated Acids, Organic Solvents | Water, Supercritical Fluid, or Deep Eutectic Solvent |
| Atom Economy | Low | High |
| Estimated E-Factor | >50 (High waste) gcande.org | <5 (Low waste) |
| Safety/Hazard Profile | Use of strong, corrosive acids and hazardous reducing agents. | Milder conditions, avoidance of stoichiometric hazardous reagents. sigmaaldrich.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
To improve the efficiency, safety, and scalability of producing this compound, future research will likely involve the integration of continuous flow chemistry and automated synthesis platforms. sigmaaldrich.comdurham.ac.uk Unlike traditional batch processing, flow chemistry offers superior control over reaction parameters such as temperature and pressure, leading to higher yields, better selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. cinz.nzbeilstein-journals.org
A hypothetical multi-step synthesis of this compound could be redesigned as a fully integrated, continuous process:
Step 1: Vinyl Group Formation: A starting material like 2-acetylnaphthalene (B72118) could be converted to the vinyl group in a packed-bed reactor containing a solid-supported Wittig reagent.
Step 2: Amination: The output stream from the first reactor could be directly mixed with an aminating agent and passed through a heated coil reactor containing an immobilized catalyst to perform the amination. nih.gov
Step 3: In-line Purification: The crude product stream could then flow through a series of cartridges containing scavengers or solid-phase extraction media to remove unreacted reagents and byproducts, delivering a pure product without the need for traditional workup and chromatography. durham.ac.uk
Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions or by systematically creating libraries of related derivatives for structure-activity relationship studies. illinois.edunih.gov
Table 2: Batch vs. Flow Synthesis for a Hypothetical Amination Step
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | Hours (e.g., 12-24 h) | Minutes (e.g., 10-30 min residence time) beilstein-journals.org |
| Heat Transfer | Poor, potential for hotspots | Excellent, high surface-to-volume ratio |
| Scalability | Difficult, requires re-optimization | Straightforward, run for longer time ("scale-out") cinz.nz |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volume durham.ac.uk |
| Throughput | Limited by batch size | High, continuous production nih.gov |
| Process Control | Manual or semi-automated | Fully automated with integrated sensors |
Advanced In Situ Spectroscopic Monitoring of Reactions
A deep understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques allow for real-time monitoring of reacting species directly within the reaction vessel, providing a wealth of data that is often missed by traditional offline analysis. rsc.org
For the synthesis of this compound, these methods could provide critical insights:
FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. For example, one could follow the disappearance of a nitro group peak and the appearance of N-H stretching bands during a reduction step. rsc.org
UV-Vis Spectroscopy: The extended conjugation of the naphthalene system makes it strongly UV-active. Changes in the UV-Vis spectrum can be used to monitor the progress of reactions that alter the chromophore, such as the introduction of the amino group.
In Situ NMR: Provides detailed structural information about all species in the reaction mixture, enabling the unambiguous identification of transient intermediates and byproducts.
This data is invaluable for rapid reaction optimization, kinetic modeling, and uncovering mechanistic details that can lead to improved synthetic protocols. acs.org
Table 3: Application of In Situ Spectroscopy to a Hypothetical Synthesis
| Technique | Monitored Species/Transformation | Information Gained |
|---|---|---|
| In Situ FTIR | C=C stretch (vinyl), N-H bend (amine), N=O stretch (nitro precursor) | Reaction kinetics, endpoint determination, intermediate detection. rsc.org |
| In Situ Raman | Aromatic C-H vibrations, vinyl group vibrations | Complementary to FTIR, useful in aqueous media. |
| In Situ UV-Vis | Naphthalene chromophore | Monitoring changes in conjugation, detecting colored intermediates. |
| In Situ NMR | All proton and carbon environments | Unambiguous structural identification of all species, mechanistic pathway elucidation. |
Machine Learning and AI in Predicting Reactivity and Material Properties
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds and reactions. chalmers.semdpi.com For a molecule like this compound, these computational tools offer several exciting research avenues.
Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely outcome of a transformation. chalmers.se For instance, an AI could predict the regioselectivity of further functionalization on the naphthalene ring or the optimal catalyst for a specific cross-coupling reaction involving the amine group. Models can also predict the feasibility of key biotransformation pathways. mdpi.com
Material Property Prediction: By representing the molecule as a set of numerical descriptors, ML models can predict its physical and material properties. aps.org This could include predicting the glass transition temperature of its corresponding polymer, its photophysical properties (absorption/emission wavelengths), or its charge transport characteristics for applications in organic electronics. nih.govarxiv.org
Inverse Design: Generative AI models can be used for inverse design, where a desired set of properties is specified, and the model proposes new molecular structures that are likely to exhibit those properties. chalmers.se This could be used to discover derivatives of this compound with optimized fluorescence or electronic characteristics.
Table 4: Hypothetical Machine Learning Model for Predicting Polymer Properties
| Input (Molecular Descriptors) | Predicted Property | Potential Application |
|---|---|---|
| Topological Descriptors, Quantum Chemical Parameters (HOMO/LUMO) | Band Gap (eV) | Organic Semiconductors |
| Molecular Weight, Rotatable Bonds, Hydrogen Bond Donors/Acceptors | Glass Transition Temperature (Tg) | Polymer Science |
| SlogP_VSA descriptors, Electronic Energy | Fluorescence Quantum Yield | Fluorescent Materials, Sensors |
| Structural Fingerprints | Reactivity in Radical Polymerization | Monomer Design |
Exploration of Supramolecular Assemblies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of complex, ordered structures from molecular building blocks. beilstein-journals.orgrsc.org The structure of this compound is rich with features conducive to self-assembly: the flat, aromatic naphthalene ring can participate in π-π stacking, while the primary amine group is an excellent hydrogen bond donor and acceptor.
Future research could explore how this molecule assembles in 2D and 3D, potentially forming:
Hydrogen-Bonded Networks: The amine group can form extensive hydrogen bond arrays, potentially leading to the formation of tapes, sheets, or more complex 3D architectures. nih.gov
π-Stacked Columns: The naphthalene rings could stack on top of one another, creating columnar structures that may exhibit interesting charge-transport properties.
Porous Organic Materials: By co-crystallizing with complementary linker molecules, it may be possible to create porous frameworks, or "organic zeolites," with channels and cavities. mdpi.com The vinyl group could then be used to post-synthetically polymerize the framework, locking in the porous structure and enhancing its stability.
These self-assembled materials could find applications in gas storage, separation, or catalysis.
Table 5: Non-Covalent Interactions and Potential Supramolecular Architectures
| Interaction Type | Participating Group(s) | Potential Resulting Architecture |
|---|---|---|
| Hydrogen Bonding (N-H···N) | Primary Amine | 1D Chains, 2D Sheets nih.gov |
| π-π Stacking | Naphthalene Ring | 1D Columns, Lamellar Structures |
| C-H···π Interactions | Vinyl/Aromatic C-H bonds and Naphthalene Ring | Stabilization of 3D packing |
| Coordination Bonding | Amine group with Metal Ions | Metal-Organic Frameworks (MOFs) |
Novel Applications in Sensing and Molecular Recognition (excluding biological implications)
Molecular recognition is the foundation of chemical sensing, where a host molecule selectively binds to a target analyte, producing a measurable signal. carellgroup.de The naphthalene moiety is inherently fluorescent, making this compound an attractive candidate for development as a fluorescent chemosensor.
The amine and vinyl groups can act as recognition sites or modulate the electronic properties of the naphthalene fluorophore upon analyte binding. Potential applications include:
Metal Ion Sensing: The primary amine can act as a chelating site for various metal ions. Binding of a metal could lead to either an enhancement ("chelation-enhanced fluorescence") or quenching of the naphthalene fluorescence, allowing for sensitive detection.
Anion Sensing: Through hydrogen bonding, the N-H groups could selectively interact with specific anions (e.g., fluoride, acetate), causing a change in the emission spectrum.
Nitroaromatic Compound Detection: Electron-deficient nitroaromatic compounds, often found in explosives, can quench the fluorescence of electron-rich aromatic systems like naphthalene through a photoinduced electron transfer (PET) mechanism. A polymer synthesized from this compound could act as a highly sensitive film for detecting traces of these substances.
Table 6: Hypothetical Fluorescent Sensing Response to Various Analytes
| Analyte Class | Example Analyte | Binding Interaction | Expected Response |
|---|---|---|---|
| Transition Metal Ions | Cu²⁺ | Chelation by amine group | Fluorescence Quenching |
| Heavy Metal Ions | Hg²⁺ | Coordination to amine/π-system | Fluorescence Quenching |
| Anions | F⁻ | Hydrogen bonding with amine | Ratiometric shift in fluorescence |
| Nitroaromatics | 2,4,6-Trinitrotoluene (TNT) | π-π stacking and electron transfer | Strong Fluorescence Quenching |
| Protons (pH Sensing) | H⁺ | Protonation of the amine | Change in fluorescence intensity/wavelength |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Ethenylnaphthalen-1-amine critical for experimental handling?
- Answer : The compound (CAS 91-59-8) has a molecular formula of C₁₀H₉N and a molecular weight of 143.19 g/mol. Its IUPAC name is 2-Naphthalenamine, and its structure includes a naphthalene backbone with an amine group at position 2 and an ethenyl substituent. Key properties include solubility in organic solvents, sensitivity to oxidation, and potential carcinogenicity (classified under β-naphthylamine analogs). Researchers should prioritize inert atmosphere storage (e.g., argon) and use gloveboxes to minimize degradation .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethenyl and amine group positions. Mass spectrometry (MS) validates molecular weight, while UV-Vis spectroscopy can track conjugation effects from the naphthalene ring. X-ray crystallography, as demonstrated in related naphthalene-amine derivatives (e.g., N-(2-Thienylmethylene)naphthalen-1-amine), provides precise structural confirmation .
Q. How can synthetic routes to this compound be optimized for yield and purity?
- Answer : Common methods include Friedel-Crafts amination of naphthalene derivatives or palladium-catalyzed coupling for ethenyl group introduction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) removes byproducts. Yield optimization requires controlled reaction temperatures (40–60°C) and stoichiometric monitoring of amine precursors. Impurity profiles should be analyzed using HPLC with UV detection .
Advanced Research Questions
Q. What experimental design considerations address contradictions in reported reactivity of this compound?
- Answer : Discrepancies in reactivity (e.g., electrophilic substitution vs. amine-directed cyclization) often stem from solvent polarity or catalyst choice. Researchers should perform controlled comparative studies using identical substrates under varying conditions (e.g., acidic vs. basic media). Kinetic studies (e.g., time-resolved NMR) can resolve mechanistic ambiguities. Cross-referencing with structurally similar compounds (e.g., 1-(ethylsulfanyl)propan-2-amine) may reveal steric or electronic influences .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. Retrosynthetic analysis tools (e.g., AI-driven platforms) propose feasible routes by comparing bond dissociation energies and transition states. Molecular dynamics simulations model solvent effects on reaction trajectories. Validated models should align with experimental kinetic data from analogous amines .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
- Answer : Degradation is minimized using antioxidants (e.g., BHT at 0.1% w/w) and storage in amber vials under inert gas. Lyophilization stabilizes the compound for extended periods. Stability studies under accelerated conditions (40°C/75% RH) identify degradation products via LC-MS. For lab-scale use, short-term storage in anhydrous DMSO at -20°C is recommended .
Q. How does the ethenyl group influence the compound’s interaction with biological targets compared to non-substituted naphthylamines?
- Answer : The ethenyl group enhances π-π stacking with aromatic residues in enzymes or receptors, as observed in studies of similar amines (e.g., 2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine). Molecular docking simulations show increased binding affinity due to conformational rigidity. Comparative assays (e.g., enzyme inhibition kinetics) quantify substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
